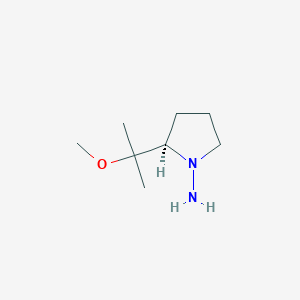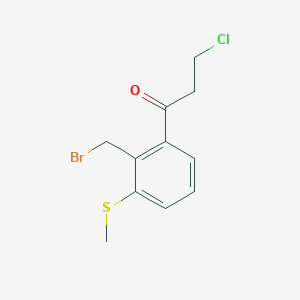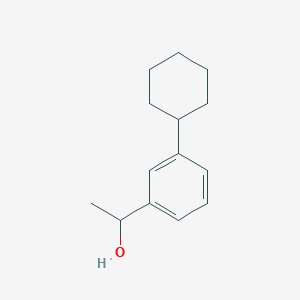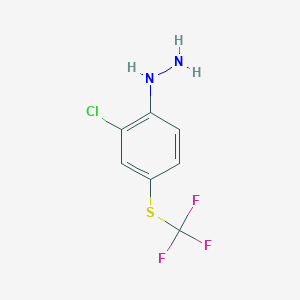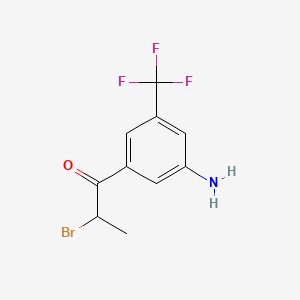
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of both amino and trifluoromethyl groups on the phenyl ring, along with a bromopropanone moiety, makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino and trifluoromethyl groups. One common method involves the bromination of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The bromopropanone moiety can participate in electrophilic reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-(3-Amino-5-(trifluoromethyl)phenyl)ethanone
- 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-iodopropan-1-one
Uniqueness: 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro or iodo analogs
Properties
CAS No. |
1803838-36-9 |
|---|---|
Molecular Formula |
C10H9BrF3NO |
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(11)9(16)6-2-7(10(12,13)14)4-8(15)3-6/h2-5H,15H2,1H3 |
InChI Key |
XGQDPECXDZYPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


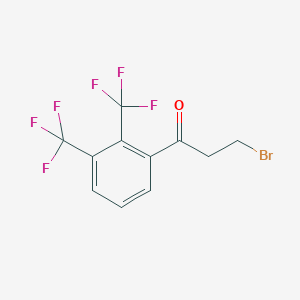

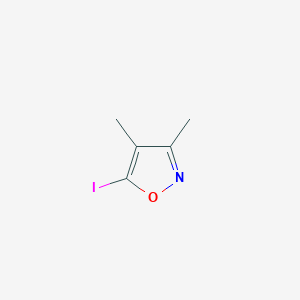
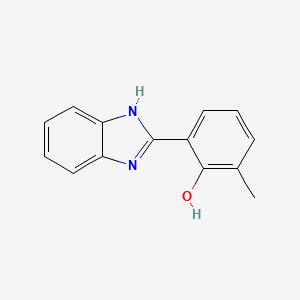
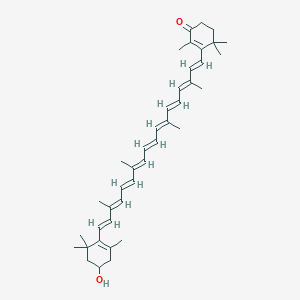
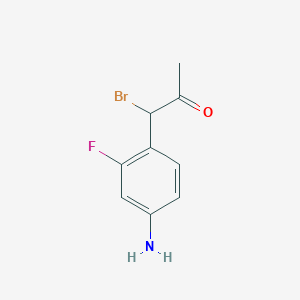
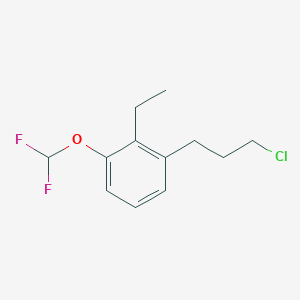
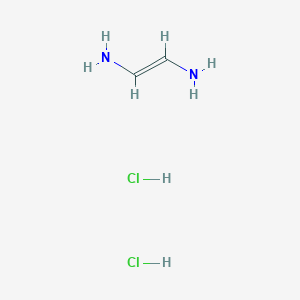
![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)
